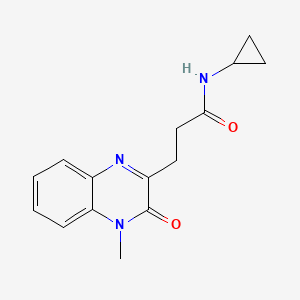![molecular formula C16H19N3O2S B12168793 6-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one](/img/structure/B12168793.png)
6-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-(メチルスルファニル)フェニル]-2-(モルホリン-4-イルメチル)ピリダジン-3(2H)-オンは、ピリダジノンファミリーに属する化合物です。ピリダジノンは、多様な生物活性で知られており、医薬品研究において重要な役割を果たしています。
製法
合成経路と反応条件
6-[4-(メチルスルファニル)フェニル]-2-(モルホリン-4-イルメチル)ピリダジン-3(2H)-オンの合成は、一般的に6-フェニルピリダジノンと環状2級アミンのマンニッヒ反応による相互作用を伴います 。反応条件には、エタノールやメタノールなどの溶媒の使用と、反応を促進するための塩酸や酢酸などの触媒の使用が含まれることがよくあります。
工業的製造方法
この化合物の具体的な工業的製造方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成方法のスケールアップを含みます。これには、収率と純度を高くするために反応条件を最適化し、工業用グレードの溶媒と触媒を使用し、効率的な生産のために連続フロー反応器を採用することが含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one typically involves the interaction of 6-phenylpyridazinone with cyclic secondary amines through a Mannich reaction . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
化学反応の分析
反応の種類
6-[4-(メチルスルファニル)フェニル]-2-(モルホリン-4-イルメチル)ピリダジン-3(2H)-オンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この反応により、酸素含有官能基が導入される可能性があります。
還元: この反応により、酸素含有官能基が除去されたり、水素原子が添加されたりします。
置換: この反応により、ある官能基が別の官能基に置き換えられます。
一般的な試薬と条件
酸化: 一般的な試薬には、過マンガン酸カリウム (KMnO₄) と過酸化水素 (H₂O₂) があります。
還元: 一般的な試薬には、水素化ホウ素ナトリウム (NaBH₄) と水素化リチウムアルミニウム (LiAlH₄) があります。
置換: 一般的な試薬には、ハロゲン (例:塩素、臭素) と求核剤 (例:アミン、チオール) があります。
主要な生成物
これらの反応から生成される主要な生成物は、使用された特定の試薬と条件によって異なります。たとえば、酸化によってスルホキシドやスルホンが生成される場合がありますが、還元によってアルコールやアミンが生成される場合があります。
科学研究の応用
6-[4-(メチルスルファニル)フェニル]-2-(モルホリン-4-イルメチル)ピリダジン-3(2H)-オンは、いくつかの科学研究の応用を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌活性や抗がん活性などの潜在的な生物活性について研究されています.
医学: さまざまな疾患に対する治療薬としての可能性を探られています.
産業: 特定の特性を持つ新素材の開発に使用される場合があります。
科学的研究の応用
6-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential as a therapeutic agent against various diseases.
Industry: It may be used in the development of new materials with specific properties.
作用機序
6-[4-(メチルスルファニル)フェニル]-2-(モルホリン-4-イルメチル)ピリダジン-3(2H)-オンの作用機序には、特定の分子標的と経路との相互作用が含まれます。 たとえば、特定の酵素や受容体を阻害して、観察された生物学的効果をもたらす場合があります 。正確な分子標的と経路は、特定の用途と使用の文脈によって異なる場合があります。
類似化合物の比較
類似化合物
- 6-フェニル-2-(置換メチル)-ジヒドロピリダジノン誘導体
- 4-(アリール/ヘテロアリール-2-イルメチル)-6-フェニル-2-[3-(4-置換-ピペラジン-1-イル)プロピル]ピリダジン-3(2H)-オン誘導体
独自性
6-[4-(メチルスルファニル)フェニル]-2-(モルホリン-4-イルメチル)ピリダジン-3(2H)-オンは、特定の置換パターンにより、独特の生物活性と化学反応性を持ち、ユニークです。メチルスルファニル基とモルホリン-4-イルメチル基の組み合わせにより、さまざまな用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
- 6-phenyl-2-(substituted methyl)-dihydropyridazinone derivatives
- 4-(aryl/heteroaryl-2-ylmethyl)-6-phenyl-2-[3-(4-substituted-piperazine-1-yl)propyl]pyridazin-3(2H)-one derivatives
Uniqueness
6-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a methylsulfanyl group and a morpholin-4-ylmethyl group makes it a versatile compound for various applications.
特性
分子式 |
C16H19N3O2S |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
6-(4-methylsulfanylphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3-one |
InChI |
InChI=1S/C16H19N3O2S/c1-22-14-4-2-13(3-5-14)15-6-7-16(20)19(17-15)12-18-8-10-21-11-9-18/h2-7H,8-12H2,1H3 |
InChIキー |
ATRJIZTYLJAHGV-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B12168720.png)
![N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B12168726.png)
![1-(tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B12168728.png)
methanone](/img/structure/B12168734.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12168743.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B12168750.png)
![methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate](/img/structure/B12168756.png)
![4,6-dimethyl-2-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B12168761.png)

![N-(3-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12168765.png)
![N-(5-methylisoxazol-3-yl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimid in-4-ylthio)acetamide](/img/structure/B12168781.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B12168789.png)
